molecular formula C11H9BrN2O B1334560 (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone CAS No. 300849-76-7

(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone

Katalognummer: B1334560
CAS-Nummer: 300849-76-7
Molekulargewicht: 265.11 g/mol
InChI-Schlüssel: YLPFQQZJYHNTLW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for ketone nomenclature, where the carbonyl carbon serves as the functional center connecting two distinct aromatic systems. The primary nomenclature designation is this compound, which precisely describes the substitution pattern and connectivity of the molecular framework. The structural representation reveals a methanone functional group serving as the central linking unit between the substituted phenyl and imidazole rings.

The compound exhibits a planar aromatic system in the bromophenyl moiety, with the bromine substituent positioned at the meta position relative to the carbonyl attachment point. This meta-substitution pattern significantly influences the electronic distribution within the aromatic ring, creating distinct regions of electron density that affect chemical reactivity. The imidazole portion features nitrogen methylation at the 1-position, which alters the basicity and hydrogen-bonding capabilities of the heterocyclic ring compared to unsubstituted imidazole derivatives.

Structural analysis using Simplified Molecular Input Line Entry System notation provides the representation: Brc1cccc(c1)C(=O)c1nccn1C. This notation clearly delineates the connectivity pattern, showing the bromine attachment to the benzene ring and the methyl group attachment to the imidazole nitrogen. The carbonyl carbon creates a conjugated system that extends across both aromatic moieties, contributing to the overall electronic stabilization of the molecule.

The three-dimensional conformation of the molecule exhibits restricted rotation around the carbonyl-aromatic bonds due to partial double-bond character arising from resonance interactions. This conformational constraint influences the spatial arrangement of the bromophenyl and methylimidazole substituents, creating a relatively rigid molecular framework that impacts both physical properties and potential biological interactions.

Chemical Abstracts Service Registry Number and Alternative Synonyms

The Chemical Abstracts Service registry number for this compound is 300849-76-7, which serves as the unique identifier in chemical databases and regulatory systems worldwide. This registry number was assigned following standard Chemical Abstracts Service procedures for novel chemical entities and has been consistently reported across multiple independent sources and chemical suppliers.

The compound is recognized under several alternative systematic and commercial designations that reflect different nomenclature conventions and supplier-specific coding systems. The Molecular Design Limited number MFCD00792019 provides an additional unique identifier used in chemical inventory management systems. Commercial suppliers have assigned various catalog-specific designations, including but not limited to specialized research chemical identifiers used in academic and industrial procurement processes.

Alternative nomenclature variations include methanone, (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)-, which represents the Chemical Abstracts Service index name format. Additional synonyms documented in chemical databases include 2-(3-bromobenzoyl)-1-methyl-1H-imidazole, which emphasizes the benzoyl functional group perspective of the molecular structure. Research chemical suppliers have also employed alphanumeric codes such as AKOS BBV-006137, AKOS BBS-00009701, and OTAVA-BB 7020210425 for inventory management purposes.

Eigenschaften

IUPAC Name

(3-bromophenyl)-(1-methylimidazol-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPFQQZJYHNTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399817
Record name F0145-0023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673182
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

300849-76-7
Record name F0145-0023
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Acylation of 1-Methylimidazole with 3-Bromobenzoyl Chloride

One common approach is the acylation of 1-methyl-1H-imidazole with 3-bromobenzoyl chloride under basic or neutral conditions. This method involves:

  • Reagents: 1-methyl-1H-imidazole, 3-bromobenzoyl chloride, base (e.g., triethylamine or pyridine)
  • Solvent: Anhydrous dichloromethane or similar aprotic solvent
  • Conditions: Stirring at low temperature (0°C to room temperature) to control reactivity and avoid side reactions
  • Workup: Washing with water, drying over anhydrous magnesium sulfate, and purification by column chromatography

This method yields the target ketone efficiently due to the high reactivity of the acid chloride and the nucleophilicity of the imidazole nitrogen at the 2-position.

Coupling via Organometallic Intermediates

Another approach involves the formation of an organometallic intermediate from 3-bromobenzene derivatives, followed by reaction with an imidazole aldehyde or imidazole derivative:

  • Step 1: Preparation of 3-bromophenyl organometallic reagent (e.g., Grignard or lithium reagent)
  • Step 2: Reaction with an imidazole-2-carboxaldehyde or equivalent electrophile
  • Step 3: Oxidation or rearrangement to form the ketone linkage

This method is more complex but allows for greater functional group tolerance and modification.

Palladium-Catalyzed Cross-Coupling Reactions

Recent literature reports the use of palladium-catalyzed coupling reactions to form the ketone bond:

  • Catalyst system: Palladium(II) acetate with BINAP ligand
  • Substrates: 3-bromophenyl derivatives and 1-methylimidazole derivatives bearing suitable leaving groups
  • Base: Cesium carbonate
  • Solvent: Dry toluene
  • Conditions: Reflux under nitrogen atmosphere overnight

This method provides a versatile and efficient route to the target compound with good yields and selectivity, as demonstrated in the synthesis of related benzimidazole ketones.

Optimization of Reaction Conditions

A study screening various Lewis acids and solvents for related imidazole ketone syntheses found that:

Entry Lewis Acid Solvent Yield (%) Notes
1 Ni(OTf)2 CH3CN >99 High yield at 25°C
2 Sc(OTf)3 CH3CN 84-99 Excellent yield, mild heating
3 Fe(OTf)2 CH2Cl2 29-90 Moderate yields
4 BF3·Et2O CH2Cl2 4-18 Low yield
5 AgOTf CH2Cl2 0 No reaction

This data suggests that Lewis acid catalysis, particularly with Ni(OTf)2 or Sc(OTf)3 in acetonitrile, can significantly enhance the efficiency of ketone formation involving imidazole derivatives.

Purification and Characterization

After synthesis, the product is typically purified by silica gel column chromatography. Characterization includes:

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Direct Acylation 1-methylimidazole, 3-bromobenzoyl chloride Low temp, aprotic solvent Simple, high yield Requires acid chloride
Organometallic Coupling 3-bromophenyl Grignard, imidazole aldehyde Anhydrous, inert atmosphere Functional group tolerance Multi-step, sensitive reagents
Pd-Catalyzed Cross-Coupling Pd(OAc)2, BINAP, Cs2CO3, toluene Reflux, nitrogen atmosphere Versatile, good selectivity Requires catalyst, longer time
Lewis Acid Catalysis (Ni, Sc) Lewis acid, acetonitrile Room temp to mild heating High yields, mild conditions Catalyst cost, solvent choice

Research Findings and Notes

  • The palladium-catalyzed method is well-documented for related benzimidazole ketones and can be adapted for 1-methylimidazole derivatives.
  • Lewis acid catalysis with Ni(OTf)2 or Sc(OTf)3 in acetonitrile provides excellent yields and mild reaction conditions, making it attractive for scale-up.
  • Direct acylation remains a straightforward and cost-effective method when 3-bromobenzoyl chloride is readily available.
  • Purification by silica gel chromatography and characterization by NMR and MS are standard to confirm product identity and purity.

Wissenschaftliche Forschungsanwendungen

(3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural features.

Wirkmechanismus

The mechanism of action of (3-Bromophenyl)(1-methyl-1H-imidazol-2-YL)methanone involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can engage in π-π interactions, while the imidazole ring can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

(3-Bromophenyl)-[4-(3-bromophenyl)-1H-imidazol-2-yl]methanone (Compound 2e)
  • Structure : Features an additional 3-bromophenyl group at the 4-position of the imidazole ring .
  • Synthesis : Prepared via a cascade reaction involving bromophenyl precursors, yielding isomers that differ in substitution positions (2e and 2e′) .
Methanone Derivatives with Alternative Heterocycles
  • Benzothiadiazole Analog () :
    • Structure: Replaces the bromophenyl group with a 1,2,3-benzothiadiazole moiety.
    • Properties:
  • Molecular Weight: 244.27 g/mol

Modifications to the Aryl Group

(5-Bromo-2-furyl)-[2-[(3-fluorobenzyl)thio]-4,5-dihydro-1H-imidazol-1-yl]methanone ()
  • Structure : Substitutes the phenyl group with a 5-bromofuryl ring and adds a fluorobenzyl thioether side chain.
  • Properties :
    • The furan ring introduces oxygen-based polarity, while the fluorine atom enhances bioavailability through improved lipophilicity .
(1-Methyl-1H-imidazol-2-yl)-(3-methyl-4-{3-[(pyridin-3-ylmethyl)amino]-propoxy}-benzofuran-2-yl)methanone (Compound 281, )
  • Structure : Incorporates a benzofuran core and a pyridine-containing side chain.
  • Properties :
    • The pyridine group increases solubility via basic nitrogen, while the benzofuran enhances π-π stacking interactions .

Functional Group Additions

2-(1H-Imidazol-1-yl)-1-(4-trifluoromethylphenyl)ethanone (Compound 9f, )
  • Structure: Replaces the methanone with an ethanone linker and adds a trifluoromethyl group.
  • Properties :
    • The CF₃ group improves metabolic stability and electron-withdrawing effects, influencing binding affinity .
Sulfonyl-Containing Derivatives ()
  • Structure : Features sulfonyl groups (e.g., phenylsulfonyl) on the imidazole nitrogen.
  • Impact : Sulfonation enhances thermal stability and may modulate pharmacokinetic properties .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Key Activity/Property Reference
(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone 3-Bromophenyl, 1-methylimidazole 291.12 Not reported Potential antitumor
Compound 2e 3-Bromophenyl (phenyl and imidazole) 404.92 148–152 Antiproliferative
Benzothiadiazole analog 1,2,3-Benzothiadiazole 244.27 Not reported Electron-deficient aromatic
5-Bromo-2-furyl derivative Bromofuryl, fluorobenzyl thioether Not reported Not reported Enhanced bioavailability
Compound 281 (benzofuran-pyridine) Benzofuran, pyridinylmethylamino Not reported Not reported Improved solubility

Biologische Aktivität

(3-Bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone, also known by its CAS number 300849-76-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its anticancer, antibacterial, and antifungal activities.

  • Molecular Formula : C₁₁H₉BrN₂O
  • Molecular Weight : 265.11 g/mol
  • Synonyms : 2-(3-bromobenzoyl)-1-methyl-1H-imidazole, AKOS BBV-006137

Anticancer Activity

Recent studies have indicated that compounds containing imidazole derivatives exhibit promising anticancer properties. For instance, a study highlighted that related imidazole compounds could inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. The mechanism of action often involves the induction of apoptosis and disruption of microtubule assembly.

Case Study: Anticancer Effects

In a comparative study of similar imidazole compounds, it was found that certain derivatives could enhance caspase-3 activity significantly at concentrations as low as 10 μM, suggesting a strong pro-apoptotic effect. The following table summarizes the anticancer activity observed in related compounds:

CompoundCell LineIC₅₀ (μM)Mechanism of Action
Compound 7dMDA-MB-2311.0Induces apoptosis via caspase activation
Compound 10cHepG22.5Disrupts microtubule assembly
This compoundTBDTBDTBD

Antibacterial Activity

The antibacterial properties of this compound have been explored in various studies. Compounds with halogen substitutions, such as bromine, have shown enhanced activity against both Gram-positive and Gram-negative bacteria.

Research Findings

A study on similar halogenated imidazole derivatives reported minimum inhibitory concentration (MIC) values against common pathogens:

Bacterial StrainMIC (μg/mL)
Escherichia coli4.69
Staphylococcus aureus5.64
Bacillus subtilis8.33

These findings suggest that the presence of bromine in the structure may contribute to its bioactivity by enhancing membrane permeability or interfering with bacterial metabolic pathways.

Antifungal Activity

The antifungal potential of this compound has also been documented. Similar compounds have demonstrated effectiveness against various fungal strains.

Summary of Antifungal Activity

The following table presents the antifungal activity observed in related compounds:

Fungal StrainMIC (μg/mL)
Candida albicans16.69
Fusarium oxysporum56.74

These results indicate that imidazole derivatives can inhibit fungal growth effectively, making them candidates for further development in antifungal therapies.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (3-bromophenyl)(1-methyl-1H-imidazol-2-yl)methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via a Friedel-Crafts acylation or a Suzuki-Miyaura coupling, depending on precursor availability. For example, reacting 3-bromobenzoyl chloride with 1-methylimidazole in anhydrous THF with AlCl₃ as a catalyst yields the product after 12–24 hours at reflux (60–70°C). Purification via flash chromatography (hexane:ethyl acetate, 1:1) typically achieves >95% purity . Optimization includes adjusting solvent polarity, catalyst loading (e.g., 5–10 mol% AlCl₃), and reaction time to mitigate side products like N-oxides or dimerized imidazoles.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : Assign peaks for the 3-bromophenyl (δ ~7.5–8.2 ppm for aromatic protons) and 1-methylimidazole (δ ~3.2 ppm for N-CH₃) groups.
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 279.0 (calc. 279.03) .
  • IR : Identify carbonyl (C=O) stretch at ~1618 cm⁻¹ and imidazole ring vibrations at ~1450–1550 cm⁻¹ .
  • HPLC : Use reverse-phase C18 columns (acetonitrile/water) to assess purity (>98%) .

Q. What are the compound’s basic physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and THF. Stability tests under ambient light and temperature (25°C) for 48 hours show <5% degradation via HPLC. For long-term storage, keep at –20°C under inert gas .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) predict the electronic properties and nonlinear optical (NLO) behavior of this compound?

  • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level reveals:

  • HOMO-LUMO gap : ~4.2 eV, indicating moderate electronic excitation energy.
  • NLO response : High hyperpolarizability (β ~1.5 × 10⁻³⁰ esu) due to electron-withdrawing bromine and electron-donating imidazole, suggesting potential in photonic materials .
  • Electrostatic potential maps : Highlight charge distribution at the bromophenyl and carbonyl groups, guiding derivatization for targeted applications .

Q. What contradictions exist in reported biological activities of structurally similar imidazole methanones, and how can they be resolved?

  • Methodological Answer : For example, fluorophenyl analogs (e.g., (4-fluorophenyl)(1H-imidazol-2-yl)methanone) show conflicting antimicrobial potency (MIC: 2–64 µg/mL) across studies. Resolve discrepancies via:

  • Standardized assays : Use CLSI/M07-A11 broth microdilution for MIC determination.
  • SAR analysis : Compare substituent effects (e.g., bromine vs. fluorine) on bacterial membrane penetration using logP calculations (clogP ~2.5 for bromine vs. ~2.1 for fluorine) .

Q. How does the compound interact with lanthanide ions, and what magnetic or catalytic properties emerge?

  • Methodological Answer : When coordinated to Dy(III) or Tb(III) in complexes (e.g., [Dy(acac)₃(bik-Me)]), the imidazole methanone acts as a neutral ligand via the carbonyl oxygen and imidazole N-atoms. Magnetic susceptibility studies reveal slow relaxation under zero-field (τ₀ ~1 × 10⁻⁶ s at 2 K), characteristic of single-molecule magnets (SMMs) . Catalytic applications in asymmetric synthesis (e.g., nitrone cycloadditions) require chiral pyridyl-bis(oxazoline) ligands for enantioselectivity (>90% ee) .

Q. What crystallographic challenges arise in resolving the compound’s structure, and how can SHELX software address them?

  • Methodological Answer : Twinning or disorder in the bromophenyl ring complicates refinement. SHELXL-2018 strategies include:

  • TWIN/BASF commands : For handling twinned data (e.g., two-domain crystals).
  • ISOR/SADI restraints : To constrain anisotropic displacement parameters for bromine atoms .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯O contacts) influencing crystal packing .

Experimental Design & Data Analysis

Q. How to design experiments to assess the compound’s potential as a kinase inhibitor?

  • Methodological Answer :

  • Target selection : Screen against kinase panels (e.g., EGFR, VEGFR2) via competitive binding assays (IC₅₀ determination).
  • Docking studies : Use AutoDock Vina to predict binding poses in ATP pockets (ΔG ≤ –8.5 kcal/mol suggests strong affinity).
  • Cellular validation : Test antiproliferative activity in HeLa or MCF-7 cells (MTT assay, 48-hour exposure) .

Q. What statistical methods are appropriate for analyzing contradictory bioactivity data across analogs?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS-DA) to datasets combining structural descriptors (logP, polar surface area) and bioactivity. Cluster compounds by efficacy to identify outliers or confounding variables (e.g., assay conditions) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.